(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone
Description
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is a diaryl ketone derivative featuring a 2,4-dichlorophenyl group and a 4-methoxyphenyl group linked via a carbonyl moiety. Its molecular formula is C₁₄H₉Cl₂O₂, with a molecular weight of 279.09 g/mol.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDARQEKWTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248386 | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-30-5 | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of pharmaceuticals, notably those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research has demonstrated that derivatives of this compound exhibit promising anticancer activities, with several studies reporting cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study investigated several derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone for their cytotoxic properties. The results indicated that specific derivatives induced dose-dependent cytotoxicity in multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4m | 1.69 | MOLT-4 |
| 4n | 2.2 | MOLT-4 |
| Doxorubicin | 0.183–0.5 | MOLT-4 |
Material Science
In material science, (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.
Application Example: Coatings
Research indicates that integrating this compound into coatings improves their resistance to environmental stressors, thereby extending their lifespan and functionality .
Biochemical Research
The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and drug interactions.
Case Study: Enzyme Inhibition
In a study examining enzyme interactions, (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone was shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .
Cosmetic Formulations
Due to its antioxidant properties, (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is incorporated into skincare products. It helps protect skin from oxidative stress and enhances overall skin health.
Application Example: Skincare Products
Formulations containing this compound have been shown to improve skin hydration and reduce signs of aging by mitigating oxidative damage .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. Its stability and defined chemical properties facilitate accurate analyses of complex mixtures.
Application Example: Chromatography
Using (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone as a standard has improved the reliability of results in various research settings, ensuring quality control across different applications .
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key differences between (2,4-dichlorophenyl)(4-methoxyphenyl)methanone and related compounds:
<sup>*</sup>logP values estimated using fragment-based methods where experimental data are unavailable.
Biological Activity
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, also known by its chemical identifier 66938-30-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.
Overview of the Compound
This compound is characterized by a dichlorophenyl moiety and a methoxyphenyl group, which contribute to its reactivity and biological interactions. It is primarily studied for its potential therapeutic applications in cancer treatment and other diseases.
The biological activity of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is largely attributed to its ability to interact with various biological molecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and apoptosis in cancer cells.
- Prodrug Activation : Certain derivatives of this compound act as prodrugs that require metabolic activation to exert their pharmacological effects. For example, the 4-methoxy group can be demethylated by cytochrome P450 enzymes, resulting in an active form that inhibits stearoyl-CoA desaturase (SCD) .
Anticancer Properties
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A notable study evaluated its effectiveness against non-small-cell lung cancer (NSCLC) lines. The results showed a concentration-dependent decrease in cell viability with an EC50 value indicating significant potency:
| Compound | EC50 (μM) | Cancer Cell Line |
|---|---|---|
| (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | 2.5 | H2122 |
| Control (Nutlin-3) | 1.0 | H2122 |
The data indicates a strong correlation between the structure of the compound and its anticancer activity, particularly highlighting the importance of the methoxy group .
Other Biological Activities
In addition to anticancer effects, (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone has been investigated for:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Studies
- Lung Cancer Study : A high-throughput screening identified several compounds with selective toxicity toward NSCLC lines. Among them was (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, which demonstrated a high degree of selectivity based on differential expression profiles of target enzymes .
- p53 Stabilization Study : Another study explored the ability of this compound to stabilize the p53 tumor suppressor protein in cancer cells. Results indicated that treatment led to increased levels of p21 and Puma proteins, which are crucial for inducing apoptosis .
Q & A
Q. What are the key considerations for synthesizing (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone?
The synthesis of this compound typically involves Friedel-Crafts acylation, where a dichlorophenyl acyl chloride reacts with 4-methoxyphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include:
- Catalyst selection : Aluminum chloride is preferred due to its efficacy in activating the electrophilic site .
- Solvent and pH : Reactions are often conducted in anhydrous solvents (e.g., dichloromethane) under controlled pH (e.g., pH 4 for intermediates) to prevent side reactions .
- Purification : Distillation under reduced pressure and recrystallization from benzene/ethanol mixtures are recommended to isolate high-purity products .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Key peaks include C=O stretching (~1670–1700 cm⁻¹) and aromatic C-Cl/C-O-C vibrations (750–850 cm⁻¹ and 1250 cm⁻¹, respectively). Resolve discrepancies in band positions by comparing data from multiple solvents (e.g., CCl₄ vs. CS₂) .
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 295 (for C₁₄H₁₀Cl₂O₂) and fragment ions (e.g., loss of Cl or OCH₃ groups) confirm the structure .
- NMR : ¹³C NMR assignments for the carbonyl carbon (~190 ppm) and methoxy group (~55 ppm) are critical for structural validation.
Q. How can common synthetic impurities be identified?
Impurities like (4-chlorophenyl)(3,4-dihydroxyphenyl)methanone or dichlorinated byproducts may form due to incomplete acylation or over-halogenation. Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Mass spectral libraries (e.g., NIST) aid in identifying fragment patterns of contaminants .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., IR vs. crystallography) be resolved?
Discrepancies between solution-phase IR data and solid-state crystallographic results often arise from conformational flexibility or solvent effects. For example:
- Crystal Structure Analysis : X-ray diffraction reveals a dihedral angle of ~56° between the two aromatic rings, stabilizing a non-planar conformation . This may reduce conjugation effects observed in IR spectra.
- Computational Validation : Density Functional Theory (DFT) simulations of vibrational modes can reconcile experimental IR peaks with crystallographic geometries .
Q. What experimental evidence supports tautomerism or dynamic structural behavior?
In derivatives like (E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone , tautomerism is confirmed via:
Q. What methodologies are recommended for impurity profiling in pharmacological studies?
Q. How do substituent positions influence reactivity and crystal packing?
- Steric Effects : The 2,4-dichloro substitution on the phenyl ring creates steric hindrance, reducing acylation yields but enhancing crystallinity due to π-stacking interactions .
- Methoxy Group Orientation : In the crystal lattice, the methoxy group adopts a coplanar conformation with the aromatic ring, minimizing torsional strain and optimizing van der Waals contacts .
Q. Methodological Notes
- Data Cross-Validation : Always corroborate spectral data (e.g., IR, NMR) with crystallographic or computational results to address contradictions .
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (catalyst loading, temperature) and maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
